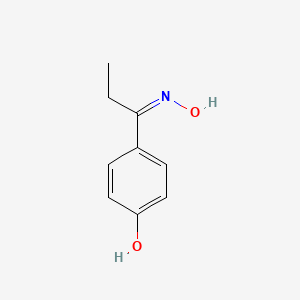![molecular formula C6H4N4O3 B1417565 Ácido 7-hidroxi-[1,2,4]triazolo[4,3-a]pirimidin-6-carboxílico CAS No. 937700-95-3](/img/structure/B1417565.png)
Ácido 7-hidroxi-[1,2,4]triazolo[4,3-a]pirimidin-6-carboxílico
Descripción general
Descripción
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H4N4O3 and a molecular weight of 180.12 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been identified as inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is often overexpressed in cancer cells .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, preventing the progression from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where CDK2 is often overexpressed .
Result of Action
This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis within cells .
Análisis Bioquímico
Biochemical Properties
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2) . CDK2 is an enzyme that is crucial for cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2/cyclin A2 complex, forming hydrogen bonds with key amino acids in the active site, thereby inhibiting its activity . This interaction is essential for its anti-proliferative effects on cancer cells .
Cellular Effects
The effects of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid on various cell types and cellular processes are profound. It has been shown to inhibit the growth of multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) . The compound induces cell cycle arrest at the G0-G1 phase and promotes apoptosis in these cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
At the molecular level, 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid exerts its effects through the inhibition of CDK2 . The compound binds to the active site of CDK2, forming hydrogen bonds with amino acids such as Leu83 . This binding prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and apoptosis . The compound also influences gene expression by modulating the activity of transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its anti-proliferative effects on cancer cells for several days, but prolonged exposure can lead to adaptive responses in some cell lines . These responses may include changes in gene expression and cellular metabolism that reduce the compound’s efficacy .
Dosage Effects in Animal Models
The effects of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss, organ damage, and altered blood chemistry . These adverse effects highlight the importance of optimizing the dosage to achieve a balance between efficacy and safety .
Metabolic Pathways
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The compound also affects metabolic flux and metabolite levels in cancer cells, leading to changes in energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects on cell cycle regulation and apoptosis . Its distribution is influenced by factors such as cell type, tissue architecture, and the presence of transporters .
Subcellular Localization
The subcellular localization of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The nuclear localization is essential for its role in cell cycle regulation and apoptosis induction .
Métodos De Preparación
The synthesis of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid typically involves the Dimroth rearrangement, a process that rearranges heterocyclic compounds through ring opening and closure . One common synthetic route includes the oxidative cyclization of (6-chloropyrimidin-4-yl)hydrazones using iodobenzene diacetate in dichloromethane (CH2Cl2), followed by the Dimroth rearrangement to form the desired triazolopyrimidine derivative . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production, including the use of microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like iodobenzene diacetate and reducing agents such as sodium borohydride. .
Comparación Con Compuestos Similares
Similar compounds to 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid include:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar structure but with a methyl group at the 5-position.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Oxazolo[5,4-d]pyrimidine: Known for its applications in medicinal chemistry. The uniqueness of 7-Hydroxy-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-10-2-7-9-6(10)8-4/h1-2H,(H,12,13)(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWOCPJRQIPGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC2=NN=CN21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)

![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)



![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)
![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)

![1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1417499.png)

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)
